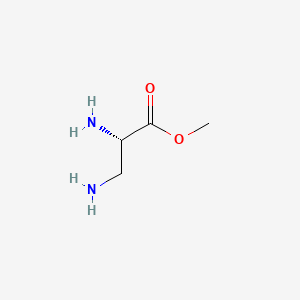

methyl (2S)-2,3-diaminopropanoate

Description

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

methyl (2S)-2,3-diaminopropanoate |

InChI |

InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m0/s1 |

InChI Key |

WLXXVJOVQCQAMX-VKHMYHEASA-N |

Isomeric SMILES |

COC(=O)[C@H](CN)N |

Canonical SMILES |

COC(=O)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

A prominent method for synthesizing methyl (2S)-2,3-diaminopropanoate involves stereoselective alkylation of chiral bicyclic N,O-acetal intermediates. These derivatives, such as (2S,7S,7aR)-configured bicyclic systems, are synthesized via acid-catalyzed tandem N,O-acetalization and intramolecular transcarbamoylation starting from L-serine derivatives. For instance, treatment of 1 (a serine-derived precursor) with camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH) generates bicyclic compounds 2 and 3 in moderate yields (55% and 32%, respectively) with diastereomeric ratios of ~2:1. Computational studies confirm that the stereochemical outcome arises from the relative stability of transition states, where the ester group's orientation (outward vs. inward) dictates the major product.

Substrate Scope and Diastereoselectivity

The alkylation of bicyclic intermediates with electrophiles such as methyl iodide, benzyl iodide, or allyl iodide proceeds with high diastereoselectivity (dr 80:20 to 87:13). For example:

| Electrophile | Product Yield | Diastereomeric Ratio (dr) |

|---|---|---|

| Methyl iodide | 92% | 85:15 |

| Benzyl iodide | 91% | 80:20 |

| Allyl iodide | 93% | 87:13 |

These reactions occur under mild conditions (room temperature, dichloromethane) and retain configuration at the C2 carbon, ensuring enantiopurity. Subsequent acid hydrolysis of the alkylated products yields methyl (2S)-2,3-diaminopropanoate with >98% enantiomeric excess (ee).

Enzymatic Synthesis via Cysteine Synthase-Like Enzymes

Biosynthetic Pathway

A cysteine synthase-like enzyme catalyzes the conversion of S-O-acetylserine, phosphoserine, or 3-cyanoalanine into 2,3-diaminopropanoate (2,3-DAP) using ammonium as a nitrogen donor. This pathway proceeds via a 2-aminoacrylate intermediate, which undergoes stereospecific amination to form the (S)-configured product. The enzyme’s active site accommodates diverse substrates, enabling scalable production under physiological conditions (pH 7.0–7.5, 25–37°C).

Industrial Applications

Industrial-scale synthesis employs immobilized enzymes in continuous-flow reactors, achieving yields of 70–85% with minimal byproducts. However, substrate inhibition at high ammonium concentrations (>200 mM) limits reaction efficiency, necessitating fed-batch strategies.

Reductive Amination of D-Serine Derivatives

Synthetic Route

Protected 2,3-diaminopropanols derived from D-serine serve as key intermediates. Reductive amination of keto esters using sodium cyanoborohydride (NaBH₃CN) generates methyl (2S)-2,3-diaminopropanoate with 92% yield and 98% ee. The reaction proceeds via imine formation followed by stereoselective reduction, with the chiral center’s configuration dictated by the starting D-serine.

Purification and Enantiomeric Excess

Crude products are purified via recrystallization from ethanol/water mixtures, enhancing ee to >99.5%. This method’s scalability is evidenced by its use in multi-kilogram batches for pharmaceutical intermediates.

Bromination-Ammmonolysis Approach

Stepwise Synthesis

Although originally developed for L-2-methylnorleucine, this method offers insights into racemic resolution strategies applicable to methyl 2,3-diaminopropanoate. Bromination of 2-methylhexanoic acid with N-bromosuccinimide (NBS) generates 2-bromo-2-methylhexanoic acid, which undergoes ammonolysis in methanol to yield DL-2-methylnorleucine. Enzymatic resolution using penicillin G acylase separates enantiomers, achieving 83% yield of the L-isomer.

Challenges in Stereochemical Control

The racemic nature of intermediates necessitates costly resolution steps, reducing overall atom economy. Catalytic asymmetric variants remain under exploration to address this limitation.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

methyl (2S)-2,3-diaminopropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The amino groups can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the ester group.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

Methyl (2S)-2,3-diaminopropanoate is an amino acid derivative that serves as a versatile intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for synthesizing peptides and other biologically active compounds.

Pharmaceutical Applications

Methyl (2S)-2,3-diaminopropanoate is primarily utilized in pharmaceutical development due to its ability to act as a precursor for several drug candidates.

- Building Block for Drug Synthesis : It is used to synthesize various bioactive molecules, including antibiotics and anticancer agents. For instance, derivatives of this compound have been explored for their potential in treating infections caused by resistant bacteria .

- Peptide Synthesis : The compound plays a crucial role in peptide synthesis, where it is incorporated into peptide chains to enhance biological activity. Its ability to form stable peptide bonds makes it an essential component in developing peptide-based therapeutics.

- Enzyme Inhibitors : Research has shown that methyl (2S)-2,3-diaminopropanoate can be modified to create enzyme inhibitors that target specific pathways involved in disease processes. This application is particularly relevant in the development of treatments for cancer and metabolic disorders.

Biochemical Research

In biochemical research, methyl (2S)-2,3-diaminopropanoate serves multiple purposes.

- Protein Structure Studies : It is employed in studies aimed at understanding protein folding and stability. By incorporating this compound into proteins, researchers can investigate how modifications affect protein conformation and function.

- Mechanistic Studies : The compound is used to explore biochemical pathways involving amino acids. Its derivatives can act as substrates or inhibitors in enzymatic reactions, providing insights into metabolic processes .

Industrial Applications

Beyond academic research and pharmaceutical development, methyl (2S)-2,3-diaminopropanoate has industrial applications.

- Fine Chemicals Production : The compound is utilized as an intermediate in the synthesis of fine chemicals. Its reactivity allows for the creation of complex molecules used in various industrial applications.

- Agricultural Chemicals : Research indicates potential uses of methyl (2S)-2,3-diaminopropanoate derivatives in developing agrochemicals that enhance crop yield and resistance to pests.

Data Table: Applications of Methyl (2S)-2,3-diaminopropanoate

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical | Building block for drug synthesis | Antibiotics and anticancer agents |

| Biochemical Research | Used in protein structure studies | Investigating enzyme mechanisms |

| Industrial | Intermediate for fine chemicals production | Synthesis of agrochemicals |

Case Study 1: Antibiotic Development

A study highlighted the synthesis of novel antibiotics using methyl (2S)-2,3-diaminopropanoate as a key building block. These compounds showed efficacy against bacteria resistant to conventional treatments, demonstrating the compound's importance in addressing antibiotic resistance issues .

Case Study 2: Cancer Therapeutics

Research involving methyl (2S)-2,3-diaminopropanoate derivatives revealed promising results in inhibiting tumor growth in vitro. These derivatives were tested against various cancer cell lines and showed significant cytotoxic effects through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of methyl (2S)-2,3-diaminopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound Name | Key Functional Groups | Structural Differences vs. Target Compound |

|---|---|---|

| Methyl 2-acetamido-3-aminopropanoate | Acetamido (α-position), amino (β) | Replacement of α-amino with acetamido group |

| Ethyl N,N’-di-Boc-γ-2,3-diaminopropanoate | Boc-protected amines, ethyl ester | Ethyl ester vs. methyl; Boc protection |

| N,N'-bis(mercaptoacetyl)-2,3-diaminopropanoate | Mercaptoacetyl groups | Addition of thiol-containing chelating moieties |

| 3-(4-Methoxyfumaroyl)-(S)-2,3-diaminopropanoate | Methoxyfumaroyl substituent | Acylation of amino groups with fumaroyl group |

Physicochemical Properties

- pKa Sensitivity: Methyl (2S)-2,3-diaminopropanoate’s β-amino group has a pKa sensitive to electron-withdrawing substituents. Methyl 2-acetamido-3-aminopropanoate exhibits a lower β-amino pKa due to the acetamido group’s electron-withdrawing effect, enhancing pH-dependent conformational changes in peptides .

- Solubility : The dihydrochloride salt form of the target compound improves water solubility compared to neutral esters like ethyl N,N’-di-Boc derivatives .

Data Table: Comparative Overview

Q & A

Q. What safety protocols are essential when handling methyl (2S)-2,3-diaminopropanoate derivatives?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS P262) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (GHS P261) .

- Toxicity screening : Conduct Ames tests for mutagenicity if novel derivatives are synthesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.